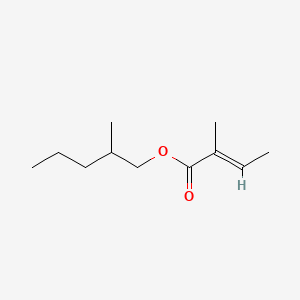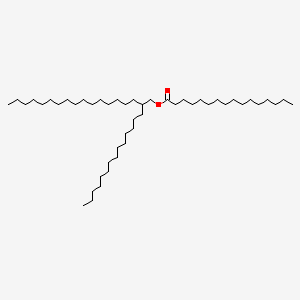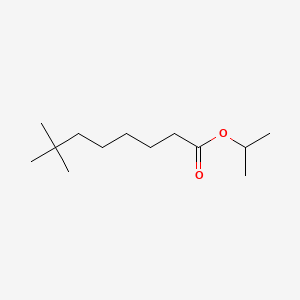
1-Methylethyl neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylethyl neodecanoate is an organic compound with the molecular formula C13H26O2. It is an ester formed from neodecanoic acid and isopropanol. This compound is known for its unique chemical properties, which make it useful in various industrial applications, particularly in the production of eco-friendly coatings and as a heat stabilizer in polyvinyl chloride (PVC) materials .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylethyl neodecanoate is typically synthesized through esterification, where neodecanoic acid reacts with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
Neodecanoic acid+Isopropanol→1-Methylethyl neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Methylethyl neodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid can hydrolyze the ester to yield neodecanoic acid and isopropanol.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate the exchange of the ester group.
Major Products Formed:
Hydrolysis: Neodecanoic acid and isopropanol.
Transesterification: New esters depending on the alcohol used in the reaction.
科学的研究の応用
1-Methylethyl neodecanoate has several applications in scientific research and industry:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: It is widely used in the production of eco-friendly coatings, heat stabilizers for PVC, and as a reactive diluent in radiation-curable systems
作用機序
The mechanism of action of 1-methylethyl neodecanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing neodecanoic acid and isopropanol. The released neodecanoic acid can interact with various molecular targets, influencing cellular processes. In industrial applications, its reactivity with nucleophilic groups such as hydroxyl and carboxyl groups allows it to modify polymers and improve their properties .
類似化合物との比較
Neodecanoic acid: The parent acid of 1-methylethyl neodecanoate, used in similar applications.
Isopropyl neodecanoate: Another ester of neodecanoic acid with similar properties.
Glycidyl neodecanoate: Used in high-performance coatings and as a reactive diluent.
Uniqueness: this compound stands out due to its balanced hydrophobicity and reactivity, making it suitable for a wide range of applications. Its branched structure provides unique properties such as low viscosity and high boiling point, which are advantageous in industrial formulations .
特性
CAS番号 |
93893-13-1 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
214.34 g/mol |
IUPAC名 |
propan-2-yl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H26O2/c1-11(2)15-12(14)9-7-6-8-10-13(3,4)5/h11H,6-10H2,1-5H3 |
InChIキー |
HFKWWOOHGJLHAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCCCCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


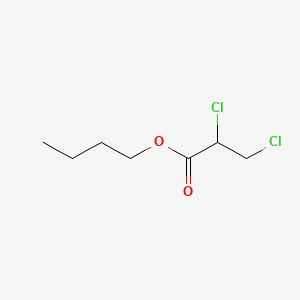
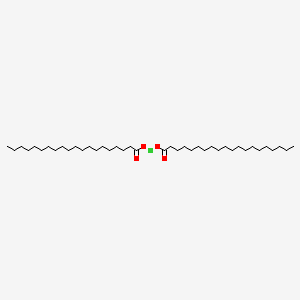
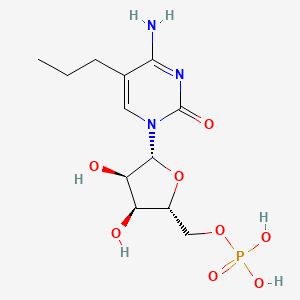

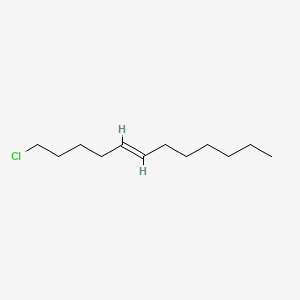
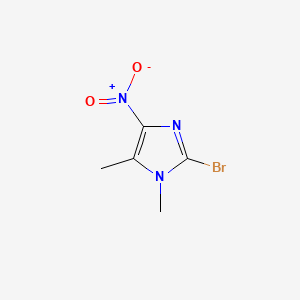
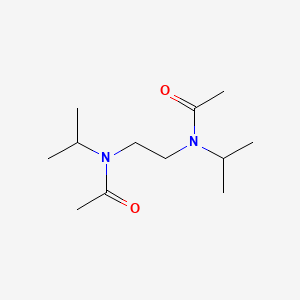
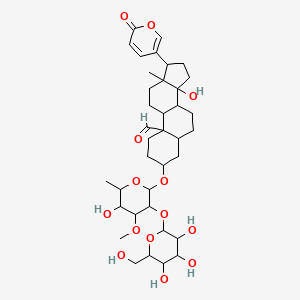
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)

